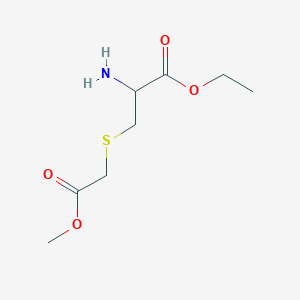

Ethyl S-(2-methoxy-2-oxoethyl)cysteinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-amino-3-(2-methoxy-2-oxoethyl)sulfanylpropanoate |

InChI |

InChI=1S/C8H15NO4S/c1-3-13-8(11)6(9)4-14-5-7(10)12-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

XBDRXLSMPKXHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CSCC(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Ethyl S 2 Methoxy 2 Oxoethyl Cysteinate and Analogues

Historical Context of Cysteine S-Alkylation and Esterification Reactions

The chemical modification of cysteine has long been a focal point in peptide and protein chemistry due to the unique nucleophilicity of its thiol group. nih.govresearchgate.net Historically, S-alkylation of cysteine has been a primary method for introducing a wide array of functionalities, enabling the study of protein structure and function, as well as the development of therapeutic peptides. nih.gov Early methods often involved direct alkylation of cysteine under basic conditions, which, while effective, sometimes suffered from a lack of selectivity and the potential for side reactions. Over the decades, a vast number of protecting groups for the cysteine thiol have been developed to facilitate more complex syntheses, such as the construction of peptides with multiple disulfide bonds. rsc.orgresearchgate.net

Similarly, the esterification of amino acids is a cornerstone of peptide synthesis, primarily for the protection of the C-terminal carboxyl group. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, represents one of the earliest and most straightforward methods. scirp.org However, for more complex molecules and to avoid harsh acidic conditions, a variety of alternative methods have been developed. These include the use of reagents like thionyl chloride in alcohol, which proceeds through an acid chloride intermediate, and various coupling agents. researchgate.netmdpi.com The development of milder and more selective esterification techniques has been crucial for the synthesis of sensitive amino acid derivatives. publish.csiro.au

Optimized Synthetic Pathways for Ethyl S-(2-methoxy-2-oxoethyl)cysteinate

The synthesis of this compound requires a multi-step approach that carefully addresses the reactivity of the amino, carboxyl, and thiol groups of the parent cysteine molecule.

For the amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by treatment with a secondary amine like piperidine (B6355638). peptide.com

The carboxyl group is often protected as an ester. While the final product is an ethyl ester, a different ester group, such as a methyl or benzyl (B1604629) ester, might be used during the synthesis for strategic reasons and later converted to the ethyl ester via transesterification. publish.csiro.au

Table 1: Common Protecting Groups for Cysteine Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amino Group | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Carboxyl Group | Methyl Ester | -OMe | Saponification or Transesterification |

| Carboxyl Group | Ethyl Ester | -OEt | Saponification or Transesterification |

| Carboxyl Group | Benzyl Ester | -OBn | Hydrogenolysis |

| Thiol Group | Trityl | Trt | Acidic (e.g., TFA, TIS) peptide.com |

| Thiol Group | Acetamidomethyl | Acm | Mercury(II) or Iodine peptide.com |

With the amino and carboxyl groups protected, the free thiol of the cysteine derivative can undergo regioselective S-alkylation. Halogenated acetate (B1210297) derivatives, such as methyl bromoacetate (B1195939) or methyl chloroacetate, are effective alkylating agents for this purpose. nih.govresearchgate.net The reaction is typically carried out in the presence of a mild base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

The S-alkylation proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic carbon of the haloacetate, displacing the halide. The efficiency of this reaction is influenced by the nature of the halogen, with the reactivity generally following the order I > Br > Cl. nih.gov

The formation of the ethyl ester can be achieved either by direct esterification of the N- and S-protected cysteine derivative or by transesterification from another ester, such as a methyl ester.

Direct esterification of an amino acid can be accomplished using ethanol (B145695) in the presence of an acid catalyst like sulfuric acid or by using thionyl chloride in ethanol. researchgate.netgoogle.com The latter method is often preferred as it proceeds under milder conditions. researchgate.net

Transesterification involves converting one ester to another. For instance, if the synthesis was carried out using a methyl ester of the S-alkylated cysteine derivative, it could be converted to the ethyl ester by heating in ethanol with an acid or base catalyst.

Since cysteine is a chiral molecule, controlling the stereochemistry during synthesis is paramount. If the starting material is enantiomerically pure L-cysteine or D-cysteine, the stereocenter at the α-carbon is typically retained throughout the synthetic sequence, provided that harsh conditions that could lead to racemization are avoided. acs.org

For the synthesis of analogues with additional stereocenters, diastereoselective or enantioselective methods would be required. For instance, the synthesis of α-methyl-cysteine derivatives has been achieved with high enantioselectivity. acs.org Such approaches often involve the use of chiral auxiliaries or catalysts to control the formation of new stereocenters.

Synthesis of Key Precursors and Structurally Related Analogues

The synthesis of this compound relies on the availability of key precursors, namely protected cysteine derivatives and halogenated acetate esters. N-protected cysteine ethyl esters can be prepared by standard methods of amino acid protection and esterification. prepchem.com Halogenated acetate esters, such as methyl bromoacetate, are commercially available or can be synthesized from the corresponding acid. nih.govorganic-chemistry.org

The synthetic methodologies described can be adapted to produce a variety of structurally related analogues. anaspec.comresearchgate.net By varying the alkylating agent, a wide range of substituents can be introduced at the sulfur atom. For example, using different haloalkanes or other electrophiles in the S-alkylation step would lead to analogues with different S-substituents. rsc.org Similarly, employing different alcohols in the esterification or transesterification step would yield analogues with various ester groups. researchgate.net The synthesis of cysteine analogues is an active area of research, driven by the desire to create novel peptides and peptidomimetics with tailored biological properties. oup.comunizar.esnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| L-cysteine |

| D-cysteine |

| Methyl bromoacetate |

| Methyl chloroacetate |

| tert-Butoxycarbonyl (Boc) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Trifluoroacetic acid (TFA) |

| Piperidine |

Preparation of Mthis compound

The synthesis of Mthis compound, also known as S-carboxymethyl-L-cysteine dimethyl ester, can be achieved through a two-step process involving the esterification of L-cysteine followed by the S-alkylation of the resulting cysteine ester.

Step 1: Esterification of L-cysteine The initial step is the protection of the carboxylic acid group of L-cysteine as a methyl ester. A convenient and widely used method for this transformation is the reaction of the amino acid with methanol (B129727) in the presence of an activating agent like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl). The use of TMSCl in methanol is a mild and efficient method for preparing amino acid methyl ester hydrochlorides in good to excellent yields at room temperature. nih.govmdpi.com The reaction proceeds by in situ formation of HCl, which catalyzes the esterification.

Synthesis of N-Protected Cysteine Derivatives for S-Alkylation

Common N-protecting groups for cysteine include:

tert-Butoxycarbonyl (Boc): Used in the Boc/Bzl strategy, this group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). peptide.com

9-Fluorenylmethoxycarbonyl (Fmoc): The cornerstone of the Fmoc/tBu strategy, this group is base-labile and is removed under mild conditions using a piperidine solution. This orthogonality allows for the use of acid-labile side-chain protecting groups. rsc.orgpeptide.com

In addition to protecting the α-amino group, the thiol group itself often requires protection to prevent undesired oxidation to form disulfide bonds, especially when synthesizing complex peptides. bachem.com The selection of an appropriate thiol protecting group must be orthogonal to the N-protecting group, meaning they can be removed under different conditions. researchgate.net

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Notes |

| N-α-Protecting Groups | |||

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20-40% Piperidine in DMF | Standard for Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Standard for Boc-based SPPS; requires strong acid for removal. peptide.com |

| S-Thiol Protecting Groups | |||

| Trityl | Trt | Mild acid (e.g., TFA), scavengers recommended | Commonly used in Fmoc SPPS due to its acid lability. bachem.com |

| Acetamidomethyl | Acm | Mercury(II) acetate or Iodine | Stable to both TFA and piperidine, allowing for selective deprotection. peptide.combachem.com |

| tert-Butyl | tBu | Strong acid (e.g., HF, high concentration TFA) | Used in Fmoc SPPS, stable to piperidine. |

| Diphenylmethyl | Dpm | Strong acid (e.g., high concentration TFA) | Offers intermediate acid lability between Trt and other benzyl-type groups. nih.gov |

| 4-Methoxybenzyl | Mbzl | Strong acid (e.g., HF) | Commonly used in Boc-based SPPS, as it withstands repeated TFA treatment. bachem.com |

Exploration of Other S-Alkylating Agents

The S-alkylation of cysteine is a versatile reaction used to introduce a wide variety of functional groups, serving purposes from blocking the thiol to introducing specific probes. researchgate.netnih.gov While haloacetates are used to synthesize the title compound, numerous other electrophilic reagents can modify the cysteine thiol. The choice of agent depends on the desired final structure and the reaction conditions. nih.gov

Common classes of S-alkylating agents include:

Haloacetyl Derivatives: Iodoacetamide (IAM) and iodoacetic acid (IAA) are classic reagents used extensively in proteomics to irreversibly cap cysteine residues. researchgate.netnih.gov

Maleimides: N-Ethylmaleimide (NEM) and its derivatives react rapidly and specifically with thiols via a Michael addition. This reaction is a cornerstone of bioconjugation chemistry. creative-proteomics.com

Vinyl Pyridines: 4-Vinylpyridine (4-VP) reacts with cysteine to form a pyridylethyl derivative, which is useful in protein sequencing. nih.gov

Acrylamides: Acrylamide undergoes a Michael addition with the cysteine thiol and is another common tool in proteomics. researchgate.net

Thiosulfonates: Reagents like methyl methanethiosulfonate (B1239399) (MMTS) react with thiols to form a disulfide bond, which is reversible under reducing conditions. researchgate.netnih.gov

| Alkylating Agent | Abbreviation | Reaction Type | Key Features |

| Iodoacetamide | IAM | SN2 | Forms a stable carboxyamidomethyl thioether; widely used in proteomics. researchgate.netnih.gov |

| Iodoacetic Acid | IAA | SN2 | Forms a carboxymethyl thioether; introduces a negative charge at neutral pH. nih.gov |

| N-Ethylmaleimide | NEM | Michael Addition | Highly specific for thiols, forms a stable succinimidyl thioether. creative-proteomics.com |

| 4-Vinylpyridine | 4-VP | Michael Addition | Used for modifying cysteines for analytical purposes (e.g., Edman degradation). researchgate.net |

| Acrylamide | AA | Michael Addition | Forms a propionamide (B166681) adduct on the cysteine sulfur. nih.gov |

| Methyl methanethiosulfonate | MMTS | Thiol-Disulfide Exchange | Forms a reversible methyl disulfide bond. researchgate.net |

Advances in Scalable Synthetic Procedures for Research Applications

Transitioning the synthesis of cysteine derivatives from laboratory-scale to larger, more scalable production for research or industrial applications presents significant challenges. Traditional batch processing can be inefficient, time-consuming, and difficult to control. nih.gov A major advancement in addressing these challenges is the adoption of continuous flow chemistry. chimia.chamidetech.com

Flow chemistry systems, where reagents are pumped through a network of tubes and reactors, offer several advantages for the synthesis of amino acid derivatives and peptides:

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to more consistent product quality and higher yields. amidetech.com

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: Flow systems can significantly shorten reaction times from hours to minutes. rsc.org For example, a series of alkylated cysteine-containing peptides have been synthesized with a short residence time of 14 minutes in good to excellent yields using a continuous flow reactor. rsc.orgnjtech.edu.cn

Scalability: Scaling up production is achieved by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), rather than using larger, more dangerous batch reactors.

Automation: Flow synthesis is highly amenable to automation, which reduces manual labor and improves reproducibility. chimia.ch Automated fast flow synthesis (AFPS) has been developed for the rapid production of complex peptides and even small proteins. thieme-connect.de

This technology has been successfully applied to the S-alkylation of cysteine-containing peptides, providing an efficient and scalable pathway to these molecules under mild conditions. rsc.org

Green Chemistry Principles in the Synthesis of Cysteine Derivatives

The pharmaceutical and chemical industries are increasingly focused on developing sustainable and environmentally friendly synthetic processes. rsc.org The synthesis of peptides and their derivatives, which traditionally generates significant chemical waste, is a key area for the application of green chemistry principles. advancedchemtech.com

Key green chemistry strategies relevant to the synthesis of cysteine derivatives include:

Green Solvents: A major source of waste in peptide synthesis is the use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Research has focused on replacing these with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. rsc.orgacs.org In some cases, water can be used as the ultimate green solvent, though this requires adapting reagents to be water-soluble. acs.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. This can involve using protecting-group-free strategies where possible, or employing catalytic methods that reduce the need for stoichiometric reagents. rsc.org

Energy Efficiency: Continuous flow processes and microwave-assisted synthesis can dramatically reduce reaction times and, consequently, the energy required for heating or cooling. rsc.orgadvancedchemtech.com

Renewable Feedstocks: Efforts are being made to produce amino acids and other key building blocks from sustainable sources, such as through the fermentation of biomass, rather than from petrochemical sources. nih.gov

Waste Reduction: The use of solid-phase synthesis, while powerful, often requires large excesses of reagents. Optimizing these processes, including through the use of flow chemistry, can minimize waste. nih.gov Furthermore, designing processes that avoid the use of toxic heavy metals or hazardous reagents is a critical goal. core.ac.uk

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, reducing both environmental impact and production costs.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of various NMR experiments, including ¹H, ¹³C, and two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment of Ethyl S-(2-methoxy-2-oxoethyl)cysteinate can be constructed.

Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the assignment of each proton to its specific location within the molecular structure.

For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the ethyl ester, the methoxy (B1213986) ester, and the cysteine backbone protons. The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from their mutual coupling. The methoxy group will appear as a sharp singlet, as will the protons of the methylene group attached to the sulfur atom. The protons on the chiral carbon and the adjacent methylene group of the cysteine backbone will show more complex splitting patterns due to their diastereotopic nature and coupling to each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH- (Cysteine α-H) | ~3.8 - 4.0 | dd | ~5, ~8 | 1H |

| -CH2- (Cysteine β-H) | ~2.9 - 3.1 | m | - | 2H |

| -S-CH2- | ~3.3 | s | - | 2H |

| -O-CH3 | ~3.7 | s | - | 3H |

| -O-CH2-CH3 | ~4.2 | q | ~7.1 | 2H |

| -O-CH2-CH3 | ~1.3 | t | ~7.1 | 3H |

| -NH2 | Variable | br s | - | 2H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, particularly the presence of electronegative atoms like oxygen, nitrogen, and sulfur.

The spectrum is expected to show two signals in the carbonyl region, corresponding to the two ester groups. The carbons of the ethyl and methoxy groups will appear in the upfield region, while the carbons of the cysteine backbone will be found at intermediate chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ethyl ester) | ~171 |

| C=O (Methyl ester) | ~170 |

| -CH- (Cysteine α-C) | ~53 |

| -CH2- (Cysteine β-C) | ~34 |

| -S-CH2- | ~35 |

| -O-CH3 | ~52 |

| -O-CH2-CH3 | ~61 |

| -O-CH2-CH3 | ~14 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a COSY spectrum would show correlations between the α-proton and the β-protons of the cysteine backbone, as well as between the methylene and methyl protons of the ethyl ester group. This confirms their adjacent positioning.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the α-carbon would show a cross-peak with the signal for the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons. For example, the protons of the ethyl group would show correlations to the carbonyl carbon of the ethyl ester, and the methoxy protons would correlate with the carbonyl carbon of the methyl ester, thus confirming the specific ester functionalities.

Given that this compound is derived from a chiral amino acid (L-cysteine or D-cysteine), it possesses a stereocenter at the α-carbon. NMR spectroscopy can be used to confirm the stereochemistry, often through the use of chiral derivatizing agents or by analyzing Nuclear Overhauser Effect (NOE) data in conformationally restricted derivatives. The coupling constants between the α-proton and the diastereotopic β-protons can also provide conformational information which may be related to the stereochemistry at the α-carbon.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides an extremely accurate measurement of the molecular weight of a compound. This precision allows for the determination of the elemental formula, as the measured mass can be matched to a unique combination of atoms.

For this compound (C₈H₁₅NO₄S), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, typically with an accuracy of a few parts per million (ppm).

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 222.0795 |

| [M+Na]⁺ | 244.0614 |

In addition to molecular weight determination, mass spectrometry provides information about the structure of the molecule through analysis of its fragmentation patterns. When the molecule is ionized, it can break apart into smaller, charged fragments. The masses of these fragments provide clues to the original structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl or methoxy groups, cleavage of the ester functionalities, and fragmentation of the cysteine backbone. A characteristic fragment for ethyl esters is often observed at m/z 88, resulting from a McLafferty rearrangement.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Key Functional Groups (e.g., C=O, C-S, N-H)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

The IR spectrum of this compound would be expected to show strong absorption bands characteristic of its key functional groups. The two ester carbonyl (C=O) groups would give rise to intense peaks in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-S bond would have a weaker absorption in the fingerprint region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-S | Stretch | 600 - 800 | Weak-Medium |

X-ray Crystallography for Definitive Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound can be unequivocally determined using single-crystal X-ray crystallography. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the solid state.

While specific crystallographic data for this compound is not widely available in the public domain, the general methodology for a cysteine derivative would involve growing a high-quality single crystal, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure. For similar cysteine derivatives, researchers have successfully employed this technique to elucidate key structural features. For instance, studies on other cysteine protease inhibitors have revealed flattened, curved conformations in the solid state, often stabilized by intermolecular hydrogen bonds forming parallel β-sheet structures. rsc.org Such detailed structural insights are invaluable for structure-activity relationship studies and in the design of new molecules with specific biological activities.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below. This data is illustrative of what a typical crystallographic analysis would yield.

| Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 23.12 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1285.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

| R-factor | 0.045 |

Advanced Chromatographic Techniques for Purity Assessment and Separation in Complex Matrices

Chromatographic methods are indispensable for the purification and purity assessment of this compound. The complexity of reaction mixtures and biological matrices necessitates the use of high-resolution techniques to ensure the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve efficient separation from impurities and starting materials.

A typical reversed-phase HPLC method would likely employ a C18 stationary phase. The mobile phase would be a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute all components with good resolution. Detection could be achieved using a UV detector, monitoring at a wavelength where the compound exhibits significant absorbance, or a more universal detector like a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation.

Validation of the HPLC method is critical to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For related compounds, validated HPLC methods have demonstrated excellent linearity with correlation coefficients (r) greater than 0.99 and good accuracy and precision, typically within ±15%. nih.gov

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Chiral Chromatography for Enantiomeric Purity Analysis

Given that this compound is derived from cysteine, which is a chiral amino acid, it exists as enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The development of a chiral separation method would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. While specific methods for this compound are not documented, the general principles of chiral chromatography are well-established for amino acid derivatives. nih.gov

Thermal Analysis (e.g., TGA, DSC) for Phase Transition Studies

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability of the compound and to identify the temperatures at which decomposition occurs. A typical TGA experiment would involve heating a small sample of the compound in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots mass loss versus temperature. For many organic molecules, decomposition occurs in one or more steps, which are visible on the TGA curve. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram shows peaks corresponding to endothermic or exothermic events. The melting point of this compound would appear as an endothermic peak. The heat of fusion can be calculated from the area of the melting peak. mdpi.com

Hypothetical Thermal Analysis Data:

| Analysis | Parameter | Hypothetical Result |

| TGA | Onset of Decomposition | ~200 °C |

| Major Mass Loss | 200-300 °C | |

| DSC | Melting Point (Tₘ) | 85-90 °C |

| Heat of Fusion (ΔHₘ) | 25 kJ/mol |

This detailed analytical characterization provides a solid foundation for the quality control and further research and development of this compound.

Chemical Reactivity and Derivatization Studies of Ethyl S 2 Methoxy 2 Oxoethyl Cysteinate

Reactivity of the Thioether Linkage

The thioether bond in Ethyl S-(2-methoxy-2-oxoethyl)cysteinate is a key site for chemical modification, exhibiting susceptibility to both oxidation and cleavage under specific conditions. These reactions are fundamental for altering the electronic and steric properties of the molecule or for regenerating the parent thiol group.

Oxidation Reactions and Thioether Stability Investigations

The sulfur atom of the thioether linkage is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This transformation significantly alters the polarity and hydrogen bonding capabilities of the molecule.

Mild oxidation of S-substituted cysteine derivatives, such as S-(2-carboxyethyl)-L-cysteine, with hydrogen peroxide (H₂O₂) has been shown to produce the corresponding sulfoxides. nih.govmdpi.com In a typical reaction, S-(2-carboxyethyl)-l-cysteine is dissolved in water containing sodium bicarbonate and treated with cold 30% hydrogen peroxide. mdpi.com The reaction proceeds over several days at low temperatures to yield a mixture of diastereomeric sulfoxides. nih.govmdpi.com Excessive use of the oxidizing agent can lead to the formation of the sulfone byproduct. nih.govmdpi.com

The stability of the thioether is therefore dependent on the presence of oxidizing agents. In their absence, the thioether linkage is generally stable under a range of conditions. The oxidation to the sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of diastereomers.

Table 1: Oxidation of S-Alkyl Cysteine Derivatives

| Starting Material | Oxidizing Agent | Product(s) | Key Observation |

|---|---|---|---|

| S-(2-carboxyethyl)-L-cysteine | H₂O₂ (controlled) | Diastereomeric S-(2-carboxyethyl)-L-cysteine sulfoxides | Formation of a 1:1 mixture of diastereomers. nih.govmdpi.com |

| S-(2-carboxyethyl)-L-cysteine | H₂O₂ (excess) | S-(2-carboxyethyl)-L-cysteine sulfone | Further oxidation to the sulfone occurs with excess oxidant. nih.govmdpi.com |

This table is based on data from analogous compounds and is intended to be illustrative of the expected reactivity.

Cleavage of the S-Alkyl Bond for Regenerating Thiol Groups

The regeneration of the free thiol group from S-alkylated cysteine derivatives is a critical transformation, particularly in peptide and protein chemistry where the thiol group of cysteine plays a vital role in structure and function. Various methods have been developed for the cleavage of C-S bonds in thioethers, often involving metal-based reagents or electrophilic halogen sources.

Metal-free methods for the selective cleavage of C(sp³)–S bonds in thioethers have been developed using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). organic-chemistry.orgmdpi.comresearchgate.net These reactions proceed through the formation of halosulfonium intermediates, which then undergo nucleophilic attack to cleave the C-S bond. organic-chemistry.org The choice of solvent and reagent stoichiometry can influence the reaction outcome, leading to different products. mdpi.comresearchgate.net For instance, the reaction of arylmethyl thioethers with NCS in chloroform (B151607) yields aryl aldehydes, while in fluorobenzene, dithioacetals are formed. mdpi.comresearchgate.net

For S-protected cysteine residues in solid-phase peptide synthesis, a variety of protecting groups are employed that can be cleaved under specific conditions to regenerate the thiol. researchgate.netsigmaaldrich.com Common strategies involve the use of reducing agents like dithiothreitol (B142953) (DTT) or phosphines for disulfide-based protecting groups, or acidolysis for acid-labile groups like trityl (Trt). sigmaaldrich.comnih.gov The regeneration of the thiol from this compound would likely require specific reagents that target the S-CH₂ bond without affecting the ester groups or the peptide backbone.

Transformations of the Carboxylic Acid Ester Functionality

This compound possesses two distinct ester functionalities: an ethyl ester at the C-terminus of the cysteine backbone and a methyl ester on the S-alkyl substituent. Both esters are susceptible to hydrolysis, transamidation, and transesterification, providing avenues for molecular diversification.

Hydrolysis Kinetics and Mechanism (Acidic and Basic Conditions)

Ester hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In contrast, base-catalyzed hydrolysis, or saponification, is irreversible due to the deprotonation of the resulting carboxylic acid.

Studies on the hydrolysis of S-(2-haloethyl)-L-cysteine analogs have shown a significant increase in the hydrolysis rate at alkaline pH compared to acidic or neutral conditions. nih.gov This rate enhancement was attributed to the participation of the free amino group. nih.gov When the amino and carboxyl groups were blocked (e.g., by N-acetylation and esterification), the hydrolysis rate was significantly reduced. nih.gov This suggests that for this compound, the rate of hydrolysis of the ethyl ester could be influenced by the proximity of the free amino group, especially under basic conditions. The relative hydrolysis rates of the ethyl and methyl esters would depend on steric and electronic factors, with the ethyl ester potentially being more sterically hindered.

Neighboring group participation can significantly influence the rate of ester hydrolysis. acs.orgwikipedia.org For instance, a neighboring hydroxyl group can act as an intramolecular nucleophile to accelerate hydrolysis. acs.org In the case of this compound, the free amino group could potentially participate in the hydrolysis of the ethyl ester.

Table 2: Factors Influencing Ester Hydrolysis in Cysteine Derivatives

| Factor | Observation | Implication for this compound |

|---|---|---|

| pH | Hydrolysis rate increases significantly at alkaline pH for S-(2-haloethyl)-L-cysteine analogs. nih.gov | Both ester groups are expected to hydrolyze faster under basic conditions. |

| Amino Group | Free amino group accelerates hydrolysis of the C-terminal ester. nih.gov | The hydrolysis of the ethyl ester is likely to be faster than the methyl ester due to neighboring group participation by the amine. |

This table is constructed based on findings from related cysteine derivatives to predict the behavior of the target compound.

Transamidation and Transesterification Reactions for Scaffold Diversification

Transamidation and transesterification reactions offer powerful strategies for modifying the ester functionalities of this compound, allowing for the introduction of a wide range of substituents and the construction of diverse molecular scaffolds.

Transamidation of amino acid esters can be achieved using various catalytic systems. For instance, α-amino esters can undergo transamidation with formamide (B127407) in the presence of catalysts like sulfated tungstate. Enzyme-catalyzed transesterification is another green and efficient method for modifying esters. nih.govresearchgate.netrsc.orgbcrec.id Lipases are commonly used enzymes that can catalyze the exchange of the alcohol moiety of an ester. nih.govrsc.orgbcrec.id The substrate specificity of the enzyme plays a crucial role in the efficiency of the reaction. nih.gov

Lewis acids have also been shown to be effective catalysts for transesterification reactions. mdpi.com These catalysts activate the ester carbonyl group, making it more susceptible to nucleophilic attack by an alcohol.

Reactivity of the Amino Acid Backbone

The amino acid backbone of this compound, comprising a primary amino group (N-terminus) and a carboxylic acid derivative (C-terminus), provides further opportunities for chemical modification, such as acylation and peptide bond formation.

The reactivity of the N-terminal α-amino group is influenced by its pKa, which is affected by the proximity of the C-terminal carboxylate group. nih.gov The N-terminal amine of a cysteine derivative is generally more reactive than an in-chain or C-terminal cysteine. nih.gov This allows for selective N-terminal acylation under controlled pH conditions. nih.gov Various reagents can be used for N-acylation, including activated esters. nih.gov

The C-terminal ethyl ester can be activated for peptide bond formation. In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is typically anchored to a resin, and the peptide chain is elongated by coupling subsequent amino acids to the deprotected N-terminus. nih.govcsic.esgoogle.com For solution-phase peptide synthesis, the carboxyl group of one amino acid is activated (e.g., as an active ester or acid chloride) and then reacted with the amino group of another. The C-terminal ester of this compound could potentially be used directly in coupling reactions or be hydrolyzed to the carboxylic acid first for activation. The presence of the S-substituent can influence the reactivity and potential side reactions during peptide synthesis. csic.esthieme-connect.de

Furthermore, the C-terminus of cysteine-containing peptides can be activated for native chemical ligation (NCL) through the formation of a thioester, which can be achieved via an N→S acyl transfer. nih.govfrontiersin.org This powerful technique allows for the chemo- and regioselective ligation of unprotected peptide fragments.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| S-(2-carboxyethyl)-L-cysteine |

| S-(2-carboxyethyl)-L-cysteine sulfoxide |

| S-(2-carboxyethyl)-L-cysteine sulfone |

| N,S-diacetyl-L-cysteine ethyl ester |

| S-(2-haloethyl)-L-cysteine |

| N-acetyl-cysteine ethyl esters |

N-Acylation and N-Alkylation Reactions

The primary amino group of this compound is expected to undergo typical reactions of a primary amine, such as N-acylation and N-alkylation. These reactions are fundamental in peptide synthesis and for the introduction of various functionalities.

N-Acylation: The N-acylation of the primary amine can be readily achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or activated esters, typically in the presence of a base to neutralize the acid byproduct. The S-alkylation in the target molecule is stable under these conditions and does not interfere with the reaction. The choice of solvent and base is crucial to avoid side reactions like racemization.

| Acylating Agent | Base | Typical Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane (B109758) | N-Acetyl-S-(2-methoxy-2-oxoethyl)cysteinate ethyl ester |

| Acetic anhydride | Pyridine | Tetrahydrofuran | N-Acetyl-S-(2-methoxy-2-oxoethyl)cysteinate ethyl ester |

| Benzoyl chloride | Diisopropylethylamine | Acetonitrile (B52724) | N-Benzoyl-S-(2-methoxy-2-oxoethyl)cysteinate ethyl ester |

N-Alkylation: N-alkylation of the amino group can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, or by direct alkylation with alkyl halides. Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often preferred for controlled mono-alkylation.

| Alkylating Agent | Reducing Agent (if applicable) | Typical Solvent | Product |

| Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-Benzyl-S-(2-methoxy-2-oxoethyl)cysteinate ethyl ester |

| Methyl iodide | Potassium carbonate | Dimethylformamide | N,N-Dimethyl-S-(2-methoxy-2-oxoethyl)cysteinate ethyl ester |

Peptide Coupling Reactions Utilizing the Amino and Carboxyl Groups

This compound can serve as a building block in peptide synthesis, utilizing both its N-terminal amino group and C-terminal ethyl ester. The S-alkoxycarbonylmethyl group is a stable protecting group for the cysteine side chain under standard peptide coupling conditions. nih.gov

For coupling at the N-terminus, the amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HBTU can be employed. youtube.com

To utilize the carboxyl group, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide). The resulting N-protected S-(2-methoxy-2-oxoethyl)cysteine can then be activated and coupled to the amino group of another amino acid or peptide.

| Coupling Reagent | Additive (if any) | Typical Solvent | Dipeptide Product Example |

| HBTU/HOBt | DIPEA | DMF | Fmoc-Ala-Cys(CH₂CO₂Me)-OEt |

| EDC/HOBt | N/A | DCM/DMF | Boc-Gly-Cys(CH₂CO₂Me)-OEt |

| PyBOP | DIPEA | NMP | Z-Phe-Cys(CH₂CO₂Me)-OEt |

Development of Derivatization Strategies for Analytical and Bioconjugation Research

The functional groups present in this compound offer multiple handles for derivatization, making it a potentially useful scaffold in the development of analytical tools and bioconjugates.

Cysteine-Selective Ligation Chemistries (e.g., Native Chemical Ligation, Michael Addition)

It is crucial to note that the S-alkylation in this compound fundamentally alters its reactivity in traditional cysteine-selective ligation chemistries.

Native Chemical Ligation (NCL): NCL relies on the reaction between a C-terminal thioester and an N-terminal cysteine residue, proceeding through a transthioesterification step involving the cysteine thiol. scispace.com Since the thiol group in this compound is protected by the carboxymethyl group, it cannot participate in this key step. Therefore, this compound is not suitable for direct use in NCL at the cysteine side chain. nih.gov

Michael Addition: The thia-Michael addition is a widely used reaction for cysteine bioconjugation, where the nucleophilic thiol of a cysteine residue adds to an α,β-unsaturated carbonyl compound. nih.govrsc.org The S-alkylation in the target molecule renders the sulfur atom non-nucleophilic, thus preventing it from participating in Michael addition reactions. mdpi.com However, the ester groups could potentially be modified to introduce Michael acceptors for subsequent reactions.

Incorporation into Peptidomimetics and Peptidyl Linkers

The S-(2-methoxy-2-oxoethyl) side chain can be incorporated into peptides to create peptidomimetics with modified properties. This side chain can influence the conformational preferences of the peptide backbone and alter its polarity and hydrogen bonding capacity. The ester group in the side chain can also be hydrolyzed to a carboxylic acid, providing a site for further modification or for creating branched peptides.

| Peptidomimetic Strategy | Potential Application |

| Introduction of a polar, flexible side chain | Modulating solubility and receptor binding |

| Hydrolysis of the side-chain ester to a carboxylate | Creating a handle for cross-linking or conjugation |

| Use as a building block for constrained cyclic peptides | Enhancing stability and bioactivity |

Biochemical and Biological Research Applications Mechanistic and in Vitro Studies

Interactions with Other Biological Macromolecules

Modulation of Protein Conformation and Stability

There is currently no available research demonstrating the effects of Ethyl S-(2-methoxy-2-oxoethyl)cysteinate on the conformation or stability of proteins. The potential for this compound to interact with proteins, for instance, through non-covalent interactions or by modifying cysteine residues, has not been documented. Cysteine residues are known to be crucial for the structural integrity and function of many proteins, often participating in the formation of disulfide bonds that stabilize protein structures. Chemical modification of these residues can lead to significant changes in protein folding and stability. However, studies specifically investigating whether this compound can induce such changes are absent from the current body of scientific literature.

| Research Area | Findings for this compound |

| Protein Conformation Studies | No Data Available |

| Protein Stability Assays | No Data Available |

Investigations in Model Biological Systems

Detailed investigations of this compound within model biological systems are not described in the available scientific reports. Such studies are fundamental to understanding the biological activity of a compound.

No in vitro cellular studies have been published that assess the ability of this compound to perturb specific metabolic or signaling pathways. The interaction of cysteine derivatives with cellular pathways is a subject of broad interest, given the central role of cysteine in metabolism and cellular signaling. However, the specific effects of this ethyl and methoxy-esterified derivative of S-carboxymethylcysteine on cellular functions remain uncharacterized.

| Study Type | Pathway Investigated | Outcome with this compound |

| Metabolic Pathway Analysis | Not Applicable | No Data Available |

| Signaling Cascade Analysis | Not Applicable | No Data Available |

There is no evidence of this compound having been evaluated in cell-free lysates or with purified enzyme systems. These experimental setups are invaluable for determining direct molecular interactions and enzymatic inhibition or activation without the complexity of a cellular environment. For instance, such systems could reveal if the compound acts as a substrate, inhibitor, or modulator of specific enzymes, particularly those involved in cysteine metabolism or those with reactive cysteine residues in their active sites. The absence of such data means its direct biochemical activity is currently unknown.

| System | Target | Findings for this compound |

| Cell-Free Lysate | Not Specified | No Data Available |

| Purified Enzyme System | Not Specified | No Data Available |

Structural Biology Insights from Compound-Target Co-crystallization Studies

Structural biology provides atomic-level detail of how a compound interacts with its biological target. However, there are no published co-crystallization studies of this compound with any protein target. Such studies would be essential to visualize the binding mode and the specific molecular interactions, which in turn could guide the rational design of more potent or selective derivatives. Without this structural information, the molecular basis for any potential biological activity remains entirely speculative.

| Technique | Protein Target | Structural Insights for this compound |

| X-ray Co-crystallography | Not Applicable | No Data Available |

Future Research Directions and Translational Outlook in Academic Context

Development of Advanced Synthetic Methodologies for Accessing Diverse Analogues

The future synthesis of Ethyl S-(2-methoxy-2-oxoethyl)cysteinate and its analogues will likely focus on efficiency, scalability, and the introduction of chemical diversity. Current methods for S-alkylation of cysteine typically involve the reaction of a cysteine derivative with an alkyl halide in a basic environment. mdpi.comnih.gov Building upon this, advanced methodologies could be explored to create a library of related compounds for structure-activity relationship (SAR) studies.

Future synthetic approaches could include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. A green strategy using thianthenium salts as the alkyl source in a flow reactor has already been shown to be effective for S-alkylation of cysteine-containing peptides and could be adapted for this small molecule. rsc.org

Enzymatic Synthesis: Biocatalysis could provide a highly stereospecific and environmentally friendly route to these compounds, minimizing the need for protecting groups and reducing waste.

Solid-Phase Synthesis: For direct incorporation into peptides, the S-alkylated cysteine derivative can be prepared as a building block for solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This allows for the precise placement of the modified residue within a peptide sequence, creating novel peptides with tailored properties.

These advanced methods would facilitate the creation of a diverse library of analogues, varying the ester groups (e.g., replacing ethyl and methyl with bulkier or more labile groups) to fine-tune properties like solubility, cell permeability, and metabolic stability.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | High efficiency, scalability, improved safety, reduced waste. rsc.org | Optimization of reaction conditions (temperature, pressure, residence time) for diester synthesis. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes capable of catalyzing the S-alkylation with diester substrates. |

| Solid-Phase Synthesis | Precise incorporation into peptide sequences, enabling creation of novel bioactive peptides. nih.govresearchgate.net | Development of protecting group strategies compatible with the diester functionality for Fmoc/tBu chemistry. |

| Combinatorial Chemistry | Rapid generation of a large library of diverse analogues for high-throughput screening. | Design of a modular synthesis allowing for variation of both the S-alkyl group and the cysteine esters. |

Exploration of Novel Biochemical Targets and Therapeutic Concepts through Rational Design

The structural similarity of this compound to S-carboxymethyl-L-cysteine (carbocisteine), a known mucolytic and antioxidant agent, provides a logical starting point for exploring its therapeutic potential. researchgate.netnih.gov Future research should aim to identify novel biochemical targets and mechanisms of action. As a diester, the compound may act as a prodrug, with intracellular esterases hydrolyzing it to the mono- or di-acid form, potentially leading to different biological activity profiles.

Key research avenues include:

Antioxidant and Anti-inflammatory Effects: Investigating its ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways, similar to carbocisteine. nih.govnih.govresearchgate.net This could be relevant for conditions like chronic obstructive pulmonary disease (COPD) or neurodegenerative diseases where oxidative stress is a key factor. nih.gov

Enzyme Inhibition: The carboxymethylcysteine moiety is known to interact with various enzymes. mdpi.com Analogues could be rationally designed to target specific enzymes, such as cysteine proteases or enzymes involved in redox signaling.

Metabolic Pathway Modulation: Cysteine metabolism is central to cellular redox homeostasis, producing glutathione (B108866), taurine, and hydrogen sulfide. researchgate.netslideshare.net Studies could explore how the compound and its metabolites integrate into and modulate these pathways.

| Potential Therapeutic Area | Proposed Mechanism of Action | Relevant Biochemical Targets |

| Respiratory Diseases (e.g., COPD) | Mucolytic, antioxidant, anti-inflammatory. nih.govnih.gov | Sialyl transferase, inflammatory cytokines (IL-6, IL-8), ROS. nih.gov |

| Neurodegenerative Diseases | Protection against oxidative stress and mitochondrial dysfunction. nih.gov | Nrf2 pathway, mitochondrial complex enzymes. |

| Cancer Therapeutics | Modulation of redox balance in cancer cells, inhibition of specific metabolic pathways. | Cysteine-dependent enzymes overexpressed in tumors, glutathione synthesis pathway. |

| Antiviral/Antibacterial Agents | Inhibition of pathogen attachment or replication. nih.gov | Viral or bacterial enzymes, host cell receptors like ICAM-1. |

Integration into Multi-component Biological Systems for Complex Pathway Analysis

Beyond direct therapeutic applications, this compound and its derivatives can be developed into chemical probes to study complex biological systems. By modifying the structure to include reporter tags (e.g., fluorophores, biotin, or clickable alkyne groups), these molecules can be used to track their distribution, metabolism, and interaction partners within cells and organisms. acs.org

Future applications in this area include:

Metabolic Profiling: Using isotopically labeled versions of the compound to trace its metabolic fate and identify downstream metabolites and affected pathways.

Target Identification: Creating affinity-based probes to pull down and identify protein binding partners, revealing its mechanism of action. acs.org

Cellular Imaging: Synthesizing fluorescent analogues to visualize its subcellular localization and dynamic changes in response to cellular stimuli.

This approach transforms the molecule from a potential drug into a tool for fundamental biological discovery, helping to unravel the complexities of cysteine metabolism and redox signaling. nih.gov

Advancements in Analytical and Structural Biology Tools for High-Throughput Research

Progress in understanding this compound will be intrinsically linked to advancements in analytical and structural biology techniques. The ability to detect and quantify the compound, its metabolites, and its modified protein targets is crucial.

Key areas for development and application are:

Mass Spectrometry-Based Proteomics: This is a powerful tool for identifying sites of protein modification. researchgate.netnih.govnih.gov Developing specialized mass spectrometry (MS) workflows will be essential for identifying proteins that have been S-alkylated by the compound or its metabolites. This involves enrichment strategies for modified peptides followed by tandem MS (MS/MS) analysis for site-specific identification. nih.gov

High-Resolution NMR and X-ray Crystallography: These techniques can provide atomic-level structural information about how the compound or its analogues bind to target proteins. This is critical for rational drug design and optimizing ligand-target interactions.

High-Throughput Screening (HTS): The development of robust HTS assays will be necessary to screen libraries of analogues against specific biological targets, accelerating the discovery of lead compounds.

| Analytical Tool | Application in Research | Expected Outcome |

| Mass Spectrometry | Identification of protein targets; metabolic profiling; quantification of post-translational modifications. researchgate.netnih.gov | A map of the "cysteine interactome" for the compound; understanding of its metabolic pathways. |

| NMR Spectroscopy | Elucidation of the 3D structure of the compound in complex with its biological targets. | Detailed insights into binding modes and conformational changes upon binding. |

| X-ray Crystallography | High-resolution structural analysis of ligand-protein complexes. | Atomic-level detail of the binding pocket and key interactions for rational drug design. |

| Fluorescence Microscopy | Real-time imaging of the compound's distribution and dynamics in living cells. | Spatiotemporal information on cellular uptake, localization, and target engagement. |

Contribution to Emerging Fields of Chemical Biology, Peptide Chemistry, and Drug Discovery Research (pre-clinical stage)

The unique properties of this compound make it a valuable scaffold for innovation in several interconnected fields. Its future contributions will likely extend beyond a single application.

Chemical Biology: As a tool for probing cellular function, analogues of the compound can help elucidate the role of specific cysteine residues in protein function and signaling, an area of intense research known as redox biology. nih.gov

Peptide Chemistry: The incorporation of this non-natural amino acid into peptides can confer novel properties, such as increased stability, altered conformation, or new binding capabilities. oup.comrsc.org This is particularly relevant for developing peptide-based drugs and materials.

Drug Discovery: The compound serves as a starting point for preclinical drug discovery programs. Its thioether linkage is stable, making it an attractive feature for drug design. nih.gov By modifying its structure, researchers can develop covalent inhibitors that target specific cysteine residues in disease-related proteins, a strategy that has gained significant traction in modern pharmacology. explorationpub.com Furthermore, its structure could be incorporated into linkers for antibody-drug conjugates (ADCs), a major class of cancer therapeutics. explorationpub.com

The exploration of this compound and its analogues offers a rich field for academic research, with the potential to yield not only new therapeutic agents but also fundamental insights into biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl S-(2-methoxy-2-oxoethyl)cysteinate, and how is purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between cysteine derivatives and methoxy-oxoethyl electrophiles. Purification via column chromatography or recrystallization is followed by characterization using mass spectrometry (e.g., EPA/NIH spectral databases for molecular weight confirmation) and nuclear magnetic resonance (NMR) to verify structural integrity. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How is this compound characterized in neuroimaging applications?

- Methodological Answer : As a technetium-99m-labeled tracer (99mTc-ECD), its lipophilicity and blood-brain barrier permeability are validated using octanol-water partition coefficients. In vivo stability is tested via biodistribution studies in animal models, while cerebral uptake is quantified using single-photon emission computed tomography (SPECT) with region-of-interest (ROI) analysis .

Q. What are the primary applications of this compound in clinical research?

- Methodological Answer : It is widely used as a cerebral perfusion tracer in SPECT imaging to assess conditions like Alzheimer’s disease, stroke, and hypothyroidism. Protocols involve baseline and follow-up scans to monitor changes in regional cerebral blood flow (rCBF), with asymmetry indices calculated to identify pathological patterns .

Advanced Research Questions

Q. How can SPECT imaging protocols using 99mTc-ECD be optimized to correlate with PET oxygen extraction fraction (OEF) data?

- Methodological Answer : Dynamic SPECT acquisition at 20–30 minutes post-injection shows stronger correlation with 15O-PET OEF measurements. ROI templates (e.g., 3D-SSP or NEUROSTAT) standardize asymmetry ratios (ARMCA/ARcbl) across modalities. Calibration against PET-derived cerebral metabolic rate of oxygen (CMRO2) improves quantitative accuracy .

Q. What challenges arise when comparing rCBF measurements between SPECT and PET in longitudinal studies?

- Methodological Answer : Discrepancies stem from SPECT’s lower spatial resolution and tracer retention variability. Solutions include cross-modal registration using MRI, normalization to global mean counts, and statistical parametric mapping (SPM) to account for partial volume effects .

Q. How does intracellular enzymatic de-etherification of 99mTc-ECD influence tracer retention and quantification?

- Methodological Answer : Intracellular esterases hydrolyze 99mTc-ECD into hydrophilic metabolites, trapping it in neurons. Kinetic modeling (e.g., two-compartmental analysis) accounts for this retention, but pathological conditions (e.g., hypothyroidism) may alter enzymatic activity, requiring correction factors in semiquantitative analyses .

Q. What strategies resolve contradictions in rCBF data under varying pathological conditions?

- Methodological Answer : Multi-modal validation (e.g., acetazolamide-challenged SPECT vs. perfusion MRI) identifies confounding factors like cerebrovascular reserve. Meta-analyses of pooled datasets with standardized ROI definitions and statistical thresholds (p<0.01, cluster-corrected) improve reproducibility .

Q. How is the reactivity of this compound validated in redox-sensitive environments?

- Methodological Answer : In vitro assays with biologically relevant thiols (e.g., glutathione) monitor nucleophilic adduct formation via UV-Vis spectroscopy. Stability under oxidative stress is tested using hydrogen peroxide, with degradation products analyzed via LC-MS .

Q. What design considerations are critical for integrating this compound into drug-delivery polymers?

- Methodological Answer : Covalent conjugation via carbodiimide chemistry requires optimizing pH and molar ratios to preserve thiol reactivity. In vivo release kinetics are characterized using radiolabeled tracers, while cytotoxicity is assessed via cell viability assays (e.g., MTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.